molecular formula C14H17N5S B5568079 5-cyclohexyl-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol

5-cyclohexyl-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol

Cat. No.: B5568079
M. Wt: 287.39 g/mol
InChI Key: FGNNKLDGGAAOMW-UHFFFAOYSA-N
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Description

5-cyclohexyl-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of 1,2,4-triazole derivatives and has a unique chemical structure that makes it a promising candidate for drug development.

Scientific Research Applications

Synthesis and Antimicrobial Activities

A study highlighted the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide, which were then evaluated for their antimicrobial activities. Compounds similar to "5-cyclohexyl-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol" showed promising results, indicating their potential as antimicrobial agents (Bayrak et al., 2009).

Pharmacological Studies

Another study involved the synthesis and pharmacological evaluation of thiazolidinones and Mannich bases of 4-amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole, examining their antimicrobial and antitubercular activities. This research presents a significant step forward in understanding the pharmacological potentials of triazole derivatives (Dave et al., 2007).

Biological Activity of Spiro Derivatives

The synthesis of spiro derivatives of 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines and their biological activity were explored. The study found selective proliferative activity on cell cultures, highlighting the potential therapeutic applications of compounds with structural similarities to "this compound" (Kalinina et al., 2015).

Antitumor Substances Synthesis

Research focused on synthesizing new derivatives for potential antitumor substances, including those related to the triazole family. This investigation opens up avenues for the development of novel antitumor agents, showcasing the compound's relevance in cancer research (Saidov et al., 2014).

Corrosion Inhibition Studies

A study on Schiff’s bases of pyridyl substituted triazoles demonstrated their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solution. This application suggests that triazole derivatives, including "this compound," could be valuable in industrial processes to prevent corrosion (Ansari et al., 2014).

Properties

IUPAC Name

3-cyclohexyl-4-(pyridin-3-ylmethylideneamino)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5S/c20-14-18-17-13(12-6-2-1-3-7-12)19(14)16-10-11-5-4-8-15-9-11/h4-5,8-10,12H,1-3,6-7H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNNKLDGGAAOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NNC(=S)N2N=CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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